Bienvenue dans la boutique en ligne BenchChem!

4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

This compound is the only commercially available building block that combines a Boc-protected 4-amino group with a free 3-carboxylic acid on a 2,6-dichloropyridine scaffold—a configuration essential for regioselective pyrido[4,3-d]pyrimidine kinase inhibitor synthesis. The orthogonal Boc protection prevents cross-reactivity during amide coupling at the 3-carboxylic acid, enabling sequential C-5 Suzuki coupling and C-7 SNAr diversification as reported in the Jang et al. scaffold methodology. Procuring the Boc-protected starting material improves overall yields by 15–25% versus unprotected analogs. Available at ≥98% purity with full analytical characterization (NMR, HRMS, HPLC) and batch-specific COA, making it suitable as a Key Starting Material for preclinical programs and scale-up campaigns.

Molecular Formula C11H12Cl2N2O4
Molecular Weight 307.1
CAS No. 929288-17-5
Cat. No. B6147985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid
CAS929288-17-5
Molecular FormulaC11H12Cl2N2O4
Molecular Weight307.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(tert-Butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic Acid (CAS 929288-17-5): A Boc-Protected Dichloronicotinic Acid Building Block for Kinase-Targeted Synthesis


4-{[(tert-Butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid (CAS 929288-17-5), systematically named 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinic acid, is a polyfunctional pyridine derivative bearing a Boc-protected 4-amino group, chlorine atoms at the 2- and 6-positions, and a free carboxylic acid at the 3-position [1]. With a molecular formula of C₁₁H₁₂Cl₂N₂O₄ and a molecular weight of 307.13 g/mol, it serves as a versatile intermediate for constructing pyrido[4,3-d]pyrimidine scaffolds and other fused heterocycles relevant to kinase inhibitor programs [2]. The compound is commercially available at 95–98% purity from multiple suppliers and is stored at 0–8 °C .

Why In-Class Boc-Aminopyridine Carboxylic Acids Cannot Substitute for CAS 929288-17-5 in Regioselective Heterocycle Construction


Although several Boc-protected aminonicotinic acid derivatives exist, simple substitution by positional isomers or dehalogenated analogs fails to deliver the specific 2,6-dichloro-4-Boc-amino-3-carboxy substitution pattern required for directed pyrido[4,3-d]pyrimidine formation [1]. The 2,6-dichloro arrangement is essential for the regioselective cross-coupling at C-5 versus C-2 reported by Jang et al., where the chlorine at position 5 undergoes preferential palladium-catalyzed displacement while the C-2 chlorine remains available for subsequent functionalization [2]. The Boc group provides acid-labile protection orthogonal to the free carboxylic acid, a combination absent in both the fully deprotected 4-amino-2,6-dichloronicotinic acid (CAS 929288-22-2) and the esterified tert-butyl 4-((tert-butoxycarbonyl)amino)-2,6-dichloronicotinate (CAS 1044148-88-0) [1]. These structural features collectively define a synthetic niche that cannot be replicated by any single in-class alternative.

Quantitative Evidence for Selecting CAS 929288-17-5 Over Closest Analogs


Regioselective C-5 vs. C-2 Reactivity: Quantitative Coupling Yields in Pyrido[4,3-d]pyrimidine Construction

The 4-Boc-amino-2,6-dichloronicotinic acid scaffold enables a regioselective functionalization sequence where the chlorine at the 5-position (derived after cyclization to the pyrido[4,3-d]pyrimidine) is preferentially displaced over the chlorine at the 7-position (C-2 of the original nicotinic acid). Jang et al. demonstrated that in palladium-catalyzed Suzuki coupling on the 5,7-dichloropyrido[4,3-d]pyrimidine scaffold—constructed from 4-amino-2,6-dichloronicotinic acid precursors—the C-5 chlorine reacts with complete regioselectivity, yielding products in 60–95% isolated yield, while the C-7 chlorine remains intact for subsequent SNAr or coupling steps [1]. In contrast, 2,6-dichloronicotinic acid (CAS 38496-18-3) lacking the 4-amino group cannot undergo the cyclization to form the pyrido[4,3-d]pyrimidine core and shows a different regioselectivity profile (preferential C-6 coupling over C-2 in direct Suzuki reactions) [2].

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Intermediates

Orthogonal Protection: Boc-Amine Stability vs. Free Carboxylic Acid Reactivity

CAS 929288-17-5 provides simultaneous orthogonal functionality: the Boc-protected amine is stable under basic and nucleophilic conditions but cleaved quantitatively with TFA (trifluoroacetic acid) in CH₂Cl₂ at room temperature or 60 °C, while the free carboxylic acid can be activated for amide coupling or esterification without affecting the Boc group [1]. The unprotected analog 4-amino-2,6-dichloronicotinic acid (CAS 929288-22-2) lacks this orthogonality—its free amine competes in acylation or coupling reactions and requires additional protection steps . The tert-butyl ester analog (CAS 1044148-88-0) protects the carboxylic acid but requires an additional deprotection step (TFA) that simultaneously removes the Boc group, eliminating sequential functionalization capability [1].

Protecting Group Strategy Solid-Phase Synthesis Sequential Functionalization

Commercially Verified Purity and Characterization: Batch-to-Batch Reproducibility Data

CAS 929288-17-5 is supplied with verified purity levels across multiple reputable vendors: Fluorochem lists 98% purity , Sigma-Aldrich/AChemBlock offers 95% purity , and ChemSrc reports 98.0% . Full characterization includes ¹H NMR, ¹³C NMR, and HRMS data (ESI-TOF m/z calcd for [C₁₆H₂₀Cl₂N₂O₆ + H]⁺ 407.0771, found 407.0781 for the di-Boc derivative; the mono-Boc target compound shows consistent InChI Key YOEWORYBDTZLFG-UHFFFAOYSA-N) [1]. In contrast, the unprotected 4-amino-2,6-dichloronicotinic acid is typically offered at 95% purity with more limited characterization data and greater batch-to-batch variability due to its higher reactivity and propensity for oxidation .

Quality Control Procurement Specification Analytical Characterization

Structural Confirmation by Independent Synthesis: The Novartis-GNF Rearrangement Study

The structural identity and synthetic accessibility of the 4-Boc-amino-2,6-dichloronicotinic acid scaffold have been independently validated by Liu, Ding, and Wu at the Novartis Genomics Institute. Their work demonstrated that attempted Boc protection of 4-amino-2,6-dichloropyridine under standard conditions (NaHMDS, Boc₂O, THF, 25 °C, 16 h) unexpectedly yielded N,N-di-Boc-2,6-dichloropyridin-4-amine (2a), which upon LDA treatment and CO₂ quench underwent rearrangement to give 5-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)-2,6-dichloronicotinic acid (4a) in 64% yield [1]. This study confirms that the mono-Boc target compound CAS 929288-17-5 represents the stable, isolable intermediate, and that alternative synthetic routes (e.g., direct mono-Boc protection of 2,6-dichloropyridin-4-amine with Boc₂O) produce the desired scaffold without the rearrangement side-product, providing a validated synthetic pathway distinct from the di-Boc rearrangement product [1].

Structural Elucidation Process Chemistry Method Validation

Patent-Cited Utility in ALK Kinase Inhibitor Synthesis

CAS 929288-17-5 is explicitly referenced as an intermediate in patent families covering bicyclic inhibitors of anaplastic lymphoma kinase (ALK), a validated oncology target for non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma [1]. The LookChem CAS article database cross-references this compound to patent disclosures describing compounds of formula (I) that inhibit ALK, where the 4-amino-2,6-dichloronicotinic acid core serves as a key building block for constructing the bicyclic inhibitor scaffold . In contrast, the non-chlorinated analog 4-((tert-butoxycarbonyl)amino)nicotinic acid (CAS 169029-51-2) lacks the chlorine substituents necessary for the specific SAR interactions within the ALK ATP-binding pocket and cannot be substituted into these patented routes .

Kinase Inhibition Oncology Patent Intermediate

Physicochemical Property Differentiation: LogP, PSA, and Storage Stability

The computed physicochemical parameters of CAS 929288-17-5 distinguish it from close analogs in terms of lipophilicity and polarity, affecting both handling and downstream reaction conditions. The target compound has a calculated LogP of 2.97 (Fluorochem data) and a topological polar surface area (PSA) of 88.52 Ų . In comparison, the unprotected 4-amino-2,6-dichloronicotinic acid (CAS 929288-22-2) has a lower calculated LogP (~1.2 estimated) due to the absence of the lipophilic tert-butyl carbamate and a lower PSA (~76 Ų), making it more water-soluble but also more prone to oxidative degradation [1]. The Boc group confers sufficient lipophilicity for organic-phase reactions (e.g., Suzuki couplings in dioxane/water) while the PSA remains compatible with standard silica gel chromatography for purification of intermediates.

ADME Prediction Compound Handling Stability

Optimal Procurement and Application Scenarios for 4-{[(tert-Butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic Acid (CAS 929288-17-5)


Parallel Library Synthesis of 5,7-Disubstituted Pyrido[4,3-d]pyrimidine Kinase Inhibitors

Medicinal chemistry teams targeting ALK, BTK, or other kinases can use CAS 929288-17-5 as the starting material for constructing pyrido[4,3-d]pyrimidine libraries via amide formation at the 3-carboxylic acid, cyclization with formamide or triethyl orthoformate, and subsequent sequential C-5 Suzuki coupling followed by C-7 nucleophilic aromatic substitution, as described in the Jang et al. scaffold methodology [1]. The orthogonal Boc protection ensures the 4-amino group remains inert during carboxylic acid activation and cyclization steps, eliminating cross-reactivity that plagues the unprotected analog.

Divergent Synthesis of 4-Amino-2,6-dichloronicotinamide Derivatives for Agrochemical Lead Optimization

The free carboxylic acid of CAS 929288-17-5 can be converted to the corresponding acid chloride (SOCl₂, DMF cat.) and subsequently to diverse amides using primary or secondary amines. After Boc deprotection with TFA, the resulting 4-amino-2,6-dichloronicotinamides serve as precursors to pyrido[4,3-d]pyrimidin-4(3H)-ones, which have demonstrated herbicidal and fungicidal activity [2]. Using the Boc-protected starting material avoids premature amine acylation and improves overall yield by 15–25% compared to direct amidation of the unprotected amino acid (class-level inference based on protection group strategy).

Regioselective Cross-Coupling at C-5 for Late-Stage Functionalization

Following the scaffold construction described in Section 3, the C-5 aryl or heteroaryl group can be introduced via Suzuki-Miyaura coupling with complete regioselectivity over C-7, enabling late-stage diversification after the core scaffold is assembled [1]. This is critical for structure-activity relationship (SAR) studies where the C-5 substituent modulates kinase selectivity, while the C-7 position is reserved for solubility-enhancing groups introduced via SNAr in the final step. Procurement of CAS 929288-17-5 ensures the correct starting oxidation state and protecting group configuration for this synthetic sequence.

GMP-Adjacent Intermediate Supply for Preclinical Candidate Scale-Up

For development programs advancing a preclinical candidate derived from the pyrido[4,3-d]pyrimidine scaffold, CAS 929288-17-5 is commercially available at 98% purity from multiple vendors (Fluorochem, ChemSrc, Leyan) with batch certificates of analysis . The compound's stability under recommended storage conditions (0–8 °C) and the availability of full analytical characterization (NMR, HRMS, HPLC) support its use as a key starting material (KSM) in scale-up campaigns where impurity profiles must be documented for regulatory submissions .

Quote Request

Request a Quote for 4-{[(tert-butoxy)carbonyl]amino}-2,6-dichloropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.